molecular formula C10H8FNS B2800243 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole CAS No. 1023867-44-8

4-(3-Fluorophenyl)-2-methyl-1,3-thiazole

Cat. No.: B2800243
CAS No.: 1023867-44-8
M. Wt: 193.24
InChI Key: OQHCJBDMSRJDIE-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-2-methyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a 3-fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluoroaniline with α-bromoacetone in the presence of a base, followed by cyclization with sulfur to form the thiazole ring. The reaction conditions often include solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions. The thiazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    4-(3-Fluorophenyl)-1,3-thiazole: Lacks the methyl group, which can affect its chemical reactivity and biological activity.

    4-(3-Chlorophenyl)-2-methyl-1,3-thiazole: Substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.

    4-(3-Fluorophenyl)-2-ethyl-1,3-thiazole: The ethyl group instead of the methyl group can influence the compound’s steric and electronic characteristics.

Uniqueness: 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole is unique due to the presence of both the fluorine atom and the methyl group, which together contribute to its distinct chemical and biological properties. The fluorine atom enhances binding interactions, while the methyl group can influence the compound’s solubility and reactivity.

Properties

IUPAC Name

4-(3-fluorophenyl)-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNS/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHCJBDMSRJDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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